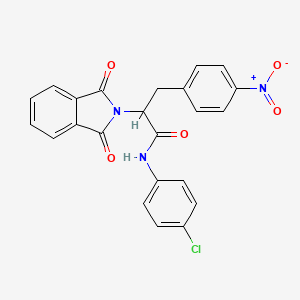
2-(2,5-dimethylphenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenyl)-N-methylacetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the amide family and is synthesized through a specific method. DMMA has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-N-methylacetamide is not fully understood, but it is believed to act on the central nervous system by inhibiting the activity of certain enzymes. It has been shown to have analgesic and anti-inflammatory effects, which may be attributed to its ability to inhibit the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-N-methylacetamide has been shown to have several biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as mentioned earlier. It has also been shown to have anticonvulsant and sedative effects, which may be attributed to its ability to modulate the activity of certain neurotransmitters in the brain. 2-(2,5-dimethylphenyl)-N-methylacetamide has been shown to have low toxicity, making it a potentially safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenyl)-N-methylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has low toxicity, making it a safe compound to work with. 2-(2,5-dimethylphenyl)-N-methylacetamide can form stable complexes with other molecules, making it a potential drug delivery system. However, 2-(2,5-dimethylphenyl)-N-methylacetamide also has limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 2-(2,5-dimethylphenyl)-N-methylacetamide. One potential direction is the synthesis of novel 2-(2,5-dimethylphenyl)-N-methylacetamide derivatives with enhanced properties. Another direction is the investigation of 2-(2,5-dimethylphenyl)-N-methylacetamide's potential as a drug delivery system for various drugs. Further research is needed to fully understand the mechanism of action of 2-(2,5-dimethylphenyl)-N-methylacetamide and its potential applications in various fields of scientific research.
Synthesis Methods
2-(2,5-dimethylphenyl)-N-methylacetamide is synthesized through a specific method that involves the reaction between 2,5-dimethylphenylamine and methyl acetate in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified through a series of processes. The synthesis method of 2-(2,5-dimethylphenyl)-N-methylacetamide has been extensively studied and optimized to ensure high yields and purity of the final product.
Scientific Research Applications
2-(2,5-dimethylphenyl)-N-methylacetamide has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2,5-dimethylphenyl)-N-methylacetamide has been studied for its potential as an analgesic and anti-inflammatory agent. It has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with other molecules. In materials science, 2-(2,5-dimethylphenyl)-N-methylacetamide has been studied for its potential as a building block for the synthesis of novel polymers and materials. In organic synthesis, 2-(2,5-dimethylphenyl)-N-methylacetamide has been used as a reagent for the synthesis of various compounds.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-9(2)10(6-8)7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAGCKDFESXVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6048101.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6048107.png)
![4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B6048112.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6048130.png)
![N-(3,5-dimethoxyphenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6048137.png)
![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6048159.png)
![4-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-phenyl-2-butenoic acid](/img/structure/B6048171.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B6048188.png)
![6-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6048197.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6048211.png)
![N-benzyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6048217.png)
![1-(2-methoxyethyl)-4-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6048227.png)
